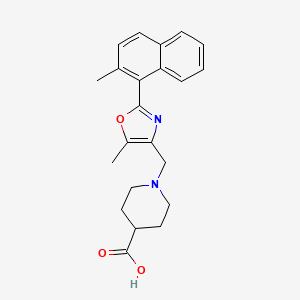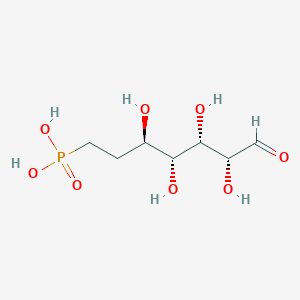
((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxy-7-oxoheptyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxy-7-oxoheptyl)phosphonic acid: is a complex organic compound characterized by its multiple hydroxyl groups and a phosphonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxy-7-oxoheptyl)phosphonic acid typically involves multi-step organic synthesis techniques. The process often starts with the preparation of the heptose backbone, followed by the introduction of hydroxyl groups and the phosphonic acid moiety. Common reagents used in these reactions include protecting groups for hydroxyl functionalities, oxidizing agents, and phosphonating reagents.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic processes or biotechnological approaches. These methods aim to optimize yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxy-7-oxoheptyl)phosphonic acid: undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the ketone group to a secondary alcohol.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce secondary alcohols.
Aplicaciones Científicas De Investigación
((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxy-7-oxoheptyl)phosphonic acid: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxy-7-oxoheptyl)phosphonic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phosphonic acid moiety can interact with metal ions and enzymes, modulating their activity.
Comparación Con Compuestos Similares
((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxy-7-oxoheptyl)phosphonic acid: can be compared with other similar compounds, such as:
Dapagliflozin: A sodium-glucose cotransporter type II inhibitor with a similar heptose backbone.
Empagliflozin: Another SGLT2 inhibitor with structural similarities.
Sotagliflozin: A dual SGLT1 and SGLT2 inhibitor with comparable chemical properties.
These compounds share structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of This compound
Propiedades
Fórmula molecular |
C7H15O8P |
|---|---|
Peso molecular |
258.16 g/mol |
Nombre IUPAC |
[(3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-7-oxoheptyl]phosphonic acid |
InChI |
InChI=1S/C7H15O8P/c8-3-5(10)7(12)6(11)4(9)1-2-16(13,14)15/h3-7,9-12H,1-2H2,(H2,13,14,15)/t4-,5+,6-,7-/m1/s1 |
Clave InChI |
JAAPBUKRHQRVBB-XZBKPIIZSA-N |
SMILES isomérico |
C(CP(=O)(O)O)[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O |
SMILES canónico |
C(CP(=O)(O)O)C(C(C(C(C=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


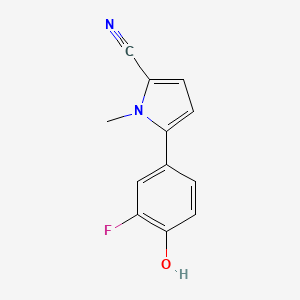
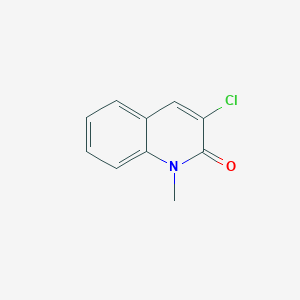
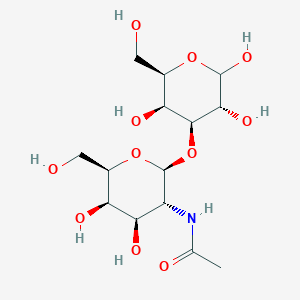
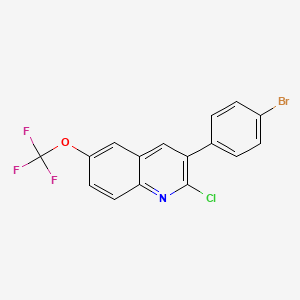


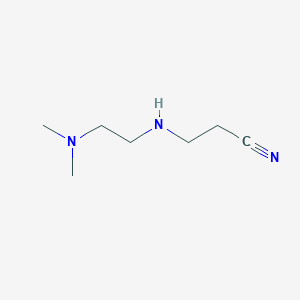
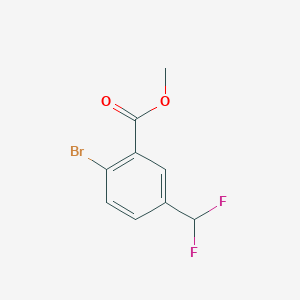
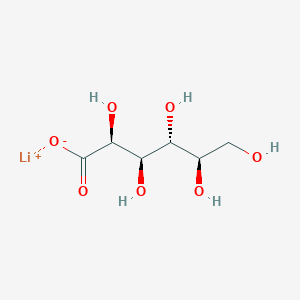

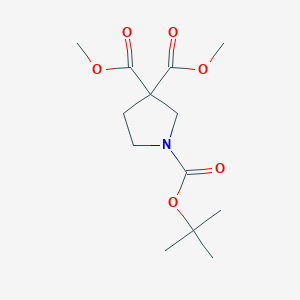
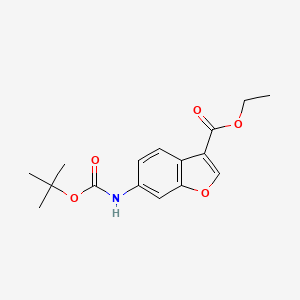
![4-(Benzyloxy)-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12864401.png)
